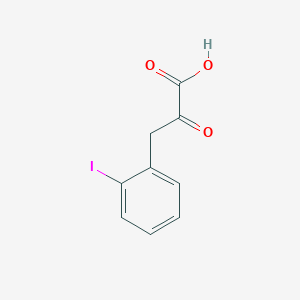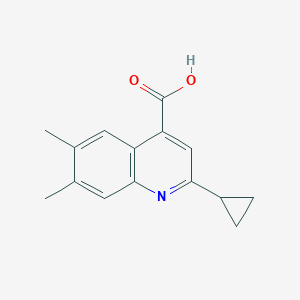![molecular formula C13H17N3S B13693075 4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD32642033” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32642033” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “MFCD32642033”.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “MFCD32642033” in its pure form.
Industrial Production Methods
In an industrial setting, the production of “MFCD32642033” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32642033” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions of “MFCD32642033” typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “MFCD32642033” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
“MFCD32642033” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “MFCD32642033” may be used to study biochemical pathways and interactions.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32642033” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “MFCD32642033” include those with similar chemical structures and properties. These may include other organic compounds with analogous functional groups and reactivity.
Uniqueness
What sets “MFCD32642033” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications in research and industry. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Conclusion
“MFCD32642033” is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H17N3S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
4-[(3-ethyl-5-methylimidazol-4-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H17N3S/c1-3-16-9-15-10(2)13(16)8-17-12-6-4-11(14)5-7-12/h4-7,9H,3,8,14H2,1-2H3 |
InChI-Schlüssel |
UGLUIOSQMVXPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC(=C1CSC2=CC=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)
